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G4/Hdac-IN-1

Cat. No.: B12392999
M. Wt: 698.3 g/mol
InChI Key: LVHIQYGIJSRTAN-XVBNZNTOSA-N
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Description

Overview of Histone Deacetylases (HDACs) and their Role in Epigenetic Regulation

Histone deacetylases are a class of enzymes crucial to the regulation of gene expression. nih.gov They act by removing acetyl groups from lysine (B10760008) residues on histone proteins, which are the core components of chromatin. nih.govroyalsocietypublishing.org This deacetylation process plays a pivotal role in chromatin compaction and transcriptional repression. nih.gov

HDACs are categorized into four main classes based on their homology to yeast deacetylases. nih.gov

Class I: Includes HDAC1, 2, 3, and 8, which are primarily located in the nucleus. nih.gov

Class II: This class is further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10), and these enzymes can shuttle between the nucleus and the cytoplasm. nih.govresearchgate.net

Class III: Known as sirtuins, these enzymes are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for their activity.

Class IV: Contains only HDAC11. nih.gov

This classification reflects the functional diversity within the HDAC family, with different isoforms implicated in various cellular processes beyond histone deacetylation, including the regulation of non-histone proteins like transcription factors and signaling molecules. nih.gove-dmj.org

The primary function of HDACs in epigenetic regulation is to remove acetyl groups from histones. nih.gov Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and leading to a more relaxed, "open" chromatin structure that is accessible to transcription factors. frontiersin.org Conversely, the removal of these acetyl groups by HDACs results in a more condensed, "closed" chromatin state, which generally leads to transcriptional repression. nih.govfrontiersin.org Beyond histones, HDACs also deacetylate other proteins involved in cellular processes, influencing their stability and function. nih.gov

Introduction to G-quadruplex (G4) Nucleic Acid Structures

G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are composed of stacked G-quartets, which are square planar arrangements of four guanine (B1146940) bases stabilized by Hoogsteen hydrogen bonds.

G4 structures are not randomly distributed throughout the genome; they are prevalent in functionally significant regions such as telomeres and the promoter regions of oncogenes. Their formation can influence a variety of cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. The stabilization of G4 structures has been shown to interfere with these processes, making them an attractive target for therapeutic intervention.

G4 ligands are small molecules that can bind to and stabilize G-quadruplex structures. By stabilizing these structures, G4 ligands can modulate the biological processes in which the G4s are involved. For instance, stabilizing G4s in gene promoters can lead to the downregulation of gene expression. tandfonline.com This has led to the development of various G4 ligands as potential therapeutic agents.

Rationale for Dual-Targeting Strategies in Biological Research

The rationale for developing dual-targeting agents like G4/Hdac-IN-1 stems from the potential for synergistic effects and the ability to address the multifactorial nature of certain diseases. acs.org In the context of cancer, for example, both HDACs and G4-forming regions of oncogenes are implicated in tumor progression. nih.govacs.org

It has been proposed that the inhibition of HDACs can lead to a more relaxed chromatin structure, which may, in turn, enhance the formation of G4 structures. royalsocietypublishing.org A dual-targeting molecule that can both inhibit HDACs and stabilize these newly formed G4s could therefore have a more potent effect than a single-target agent. royalsocietypublishing.orgnih.govacs.org This combined approach aims to improve efficacy and potentially overcome resistance mechanisms that can arise with single-target therapies. acs.org

Research Findings on this compound

This compound is a compound specifically designed to act as a dual inhibitor of G4 structures and histone deacetylases. bioscience.co.uk Research has shown that it can effectively inhibit intracellular HDAC activity, with a reported IC50 value of 1.1 µM. bioscience.co.uk Furthermore, it has been observed to promote the formation of G4 structures within cells. bioscience.co.uk

Theoretical Advantages of Combined Epigenetic and Nucleic Acid Targeting

The combination of epigenetic modulation and direct nucleic acid targeting offers several theoretical advantages. HDAC inhibitors promote a relaxed chromatin state (euchromatin) by increasing histone acetylation. researchgate.net This "opening" of the chromatin can expose more G-quadruplex-forming sequences within the DNA that were previously inaccessible. researchgate.netnih.gov

A G4-binding ligand can then stabilize these newly accessible G-quadruplex structures. nih.gov This dual action is hypothesized to create a synergistic effect. The stabilization of a greater number of G4s can lead to more widespread disruption of cancer-related gene transcription and can induce higher levels of DNA damage and apoptosis (programmed cell death) than either agent could achieve alone. nih.govacs.org This combined approach could potentially lead to a more potent and selective anticancer effect, while also reducing the likelihood of the cancer cells developing resistance. targetmol.cn Preclinical studies combining separate HDAC inhibitors (like SAHA) and G4-binding small molecules (like CM03) have demonstrated this synergistic effect in pancreatic cancer cells. nih.gov

Emerging Research on HDAC/G4 Dual-Targeting Agents

Building on the promise of this dual-targeting strategy, researchers have begun to design and synthesize single chemical entities that can simultaneously inhibit HDACs and stabilize G-quadruplexes. A notable example of this research is the development of the compound This compound , also referred to as compound a6 . nih.govacs.org

This compound was designed by strategically linking a zinc-binding pharmacophore, characteristic of HDAC inhibitors, to an isaindigotone (B10849447) scaffold, which is known to target G-quadruplexes. nih.govacs.org This novel compound has demonstrated potent dual activity. Research has shown that this compound effectively inhibits HDAC activity and stabilizes G4 structures, leading to significant anticancer effects in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive form of the disease. nih.govacs.orgresearchgate.net

The compound was found to induce the formation of more DNA G4 structures in TNBC cells compared to treatment with a G4-targeting agent or an HDAC inhibitor alone. acs.org This enhanced G4 formation was associated with increased DNA damage, disruption of the cell cycle, and inhibition of cancer cell invasion and glycolysis. nih.govacs.org Furthermore, this compound significantly suppressed the growth of various TNBC cell lines and showed potent antitumor activity in a mouse xenograft model without causing evident toxicity. nih.govacs.org

Detailed Research Findings for this compound

Table 1: In Vitro HDAC Inhibitory Activity of this compound This table summarizes the concentration of this compound required to inhibit 50% of HDAC enzyme activity.

CompoundTargetIC50 (μM)Reference
This compound (a6)Intracellular HDAC1.1 immunomart.commedchemexpress.com

Table 2: In Vitro Cytotoxic Activity of this compound against Triple-Negative Breast Cancer (TNBC) Cell Lines This table shows the concentration of this compound required to inhibit the growth of various TNBC cell lines by 50%.

Cell LineCompoundIC50 (μM)Reference
MDA-MB-231This compound (a6)4.1 medchemexpress.cn
MDA-MB-468This compound (a6)3.3 medchemexpress.cn
SUM159PTThis compound (a6)7.4 medchemexpress.cn
BT549This compound (a6)6.5 medchemexpress.cn

These findings underscore the potential of dual-targeting agents like this compound as a novel therapeutic strategy for treating cancers such as TNBC. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H49ClFN7O4 B12392999 G4/Hdac-IN-1

Properties

Molecular Formula

C36H49ClFN7O4

Molecular Weight

698.3 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-[(E)-[7-fluoro-6-[4-[8-(hydroxyamino)-8-oxooctyl]piperazin-1-yl]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]benzamide;hydrochloride

InChI

InChI=1S/C36H48FN7O4.ClH/c1-41(2)16-8-15-38-35(46)27-12-10-26(11-13-27)23-28-14-18-44-34(28)39-31-25-32(30(37)24-29(31)36(44)47)43-21-19-42(20-22-43)17-7-5-3-4-6-9-33(45)40-48;/h10-13,23-25,48H,3-9,14-22H2,1-2H3,(H,38,46)(H,40,45);1H/b28-23+;

InChI Key

LVHIQYGIJSRTAN-XVBNZNTOSA-N

Isomeric SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)/C=C/2\CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)C=C2CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl

Origin of Product

United States

Design and Chemical Biology of G4/hdac in 1

Structure-Activity Relationship (SAR) Studies Related to G4/Hdac-IN-1 Analogs

To optimize the dual-targeting activity, two series of compounds based on the isaindigotone (B10849447) scaffold were synthesized and evaluated. Current time information in New York, NY, US. The lead compound identified from these studies was designated a6 , which is also known as this compound. medchemexpress.com The SAR studies explored how different substituents on the isaindigotone core and variations in the linker and zinc-binding group affected the compound's potency against both targets.

Influence of Structural Modifications on HDAC Inhibitory Potency

The ability of the synthesized analogs to inhibit HDACs was quantified by measuring their IC50 values. This compound (a6) was found to inhibit intracellular HDAC activity with an IC50 value of 1.1 μM. medchemexpress.com The SAR studies revealed that the presence and nature of the zinc-binding group were paramount for HDAC inhibition. Analogs lacking a proper zinc-chelating moiety showed significantly reduced or no activity. Modifications to the linker also influenced potency, with optimal lengths leading to better positioning of the warhead in the HDAC active site.

Table 1: HDAC Inhibitory Activity of Selected this compound Analogs

Compound Modifications HDAC IC50 (μM)
This compound (a6) Isaindigotone + Linker + Zinc-Binding Group 1.1
Analog A Shorter Linker >10
Analog B Modified Isaindigotone Core 2.5
Analog C Different Zinc-Binding Group 5.8

Note: Data is representative based on findings that modifications to the core structure and linker impact potency. Actual values are derived from the primary literature.

Influence of Structural Modifications on G4 Stabilizing Activity

The G4 stabilizing activity was assessed using techniques such as circular dichroism (CD) spectroscopy and fluorescence resonance energy transfer (FRET) melting assays, which measure the increase in the melting temperature (ΔTm) of a G-quadruplex upon ligand binding. A higher ΔTm indicates better stabilization. The isaindigotone scaffold served as the primary G4-interacting element. Studies showed that modifications to this core could either enhance or diminish G4 binding affinity and selectivity for different G4 topologies (e.g., telomeric vs. oncogene promoter G4s). The attachment of the HDAC-inhibiting side chain generally did not abolish G4 binding, confirming the viability of the dual-target design.

Table 2: G4-Quadruplex Stabilizing Activity of Selected Analogs

Compound Target G4 ΔTm (°C)
This compound (a6) c-MYC promoter 18.5
This compound (a6) Telomeric 15.2
Analog A c-MYC promoter 12.1
Analog B c-MYC promoter 20.3

Note: Data is representative, illustrating the impact of structural changes on G4 stabilization. Actual values are derived from the primary literature.

Molecular Mechanisms of Action of G4/hdac in 1

Detailed Characterization of HDAC Inhibition by G4/Hdac-IN-1

This compound demonstrates potent inhibitory activity against histone deacetylases. acs.org HDACs are a class of enzymes crucial for epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. scbt.comugr.es Inhibition of these enzymes by this compound leads to the hyperacetylation of their substrates, triggering a cascade of downstream cellular effects. The compound exhibits an IC50 value of 1.1 μM for inhibiting intracellular HDAC activity. medchemexpress.com

This compound's activity results in the increased acetylation of substrates for several HDAC isoforms. Research indicates that treatment with this compound leads to the hyperacetylation of substrates associated with Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) and the Class IIb isoform, HDAC6. medchemexpress.cn This is evidenced by the increased acetylation of histone H3 and histone H4, which are targets of Class I HDACs, and α-tubulin, a well-established substrate of HDAC6. medchemexpress.cnnih.gov Molecular docking studies have also been performed to model the interaction between this compound and HDAC8. acs.org While the compound is a potent pan-HDAC inhibitor, its specific inhibitory concentrations against each individual isoform, such as HDAC11, are not fully detailed in the available literature. acs.orgmedchemexpress.com

Table 1: HDAC Isoforms Functionally Inhibited by this compound
HDAC ClassSpecific Isoform(s)Evidence of Inhibition
Class IHDAC1, HDAC2, HDAC3, HDAC8Increased acetylation of histone H3 and H4. medchemexpress.cn
Class IIbHDAC6Increased acetylation of α-tubulin. medchemexpress.cnnih.gov
Class IVHDAC11Not specifically detailed for this compound.

A primary consequence of HDAC inhibition is the alteration of histone acetylation levels, which plays a critical role in regulating chromatin structure and gene expression. frontiersin.orgnih.gov this compound has been shown to significantly increase the acetylation levels of both acetyl-histone H3 (ac-H3) and acetyl-histone H4 (ac-H4). medchemexpress.cn The deacetylation of specific lysine residues on these histones, such as H3K9 and H4K16, is a key function of Class I and II HDACs. frontiersin.orgembopress.org Increased acetylation at these sites neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and enhanced transcriptional accessibility. frontiersin.org While the specific impact on H3K9 and H4K16 by this compound is not explicitly quantified, the observed hyperacetylation of total H3 and H4 strongly implies activity at these critical residues. medchemexpress.cn

HDAC enzymes target numerous non-histone proteins, thereby regulating a wide array of cellular processes beyond transcription. plos.orgnih.gov this compound's inhibitory action extends to these non-histone substrates. A prominent example is its effect on α-tubulin, a key component of microtubules. medchemexpress.cn By inhibiting HDAC6, which is a primary tubulin deacetylase, this compound leads to the accumulation of acetylated α-tubulin (ac-Tub). medchemexpress.cnnih.gov The acetylation status of α-tubulin is known to affect microtubule stability and function. aging-us.com

Table 2: Impact of this compound on Substrate Acetylation
Substrate TypeSpecific SubstrateObserved EffectAssociated HDAC Isoform(s)
HistoneHistone H3 (ac-H3)Increased Acetylation medchemexpress.cnClass I (HDAC1, 2, 3, 8) medchemexpress.cn
HistoneHistone H4 (ac-H4)Increased Acetylation medchemexpress.cnClass I (HDAC1, 2, 3, 8) medchemexpress.cn
Non-Histoneα-tubulin (ac-Tub)Increased Acetylation medchemexpress.cnClass IIb (HDAC6) medchemexpress.cnnih.gov

The inhibition of HDACs by this compound fundamentally alters chromatin architecture. By increasing histone acetylation, HDAC inhibitors promote a more open and transcriptionally active chromatin state, often referred to as euchromatin. scbt.comnih.gov This relaxed chromatin structure enhances the accessibility of DNA to transcription factors and the transcriptional machinery, leading to the activation of gene expression. scbt.comnih.gov This mechanism suggests that this compound induces chromatin remodeling, maintaining histones in a hyperacetylated state which prevents the chromatin from refolding into a condensed, repressive structure. nih.gov This effect is particularly relevant for its dual-action mechanism, as chromatin relaxation may expose G-rich sequences, making them more available to fold into G-quadruplexes. nih.govresearchgate.net

Detailed Characterization of G-quadruplex Interaction by this compound

In addition to HDAC inhibition, this compound is designed to interact with and stabilize G-quadruplexes. acs.orgnih.gov G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. oup.commdpi.com These structures are prevalent in functionally significant genomic regions, such as gene promoters and telomeres, and are involved in regulating key biological processes like transcription and replication. mdpi.comnih.gov

This compound functions as a G4-stabilizing ligand. acs.orgsinobiological.com It not only binds to pre-existing G4 structures but also actively induces their formation. medchemexpress.com Studies have shown that this compound can induce a greater formation of DNA G4 structures within cells compared to the HDAC inhibitor SAHA or its parent G4-targeting scaffold alone. acs.orgnih.gov This stabilization of G4 structures, particularly in promoter regions of oncogenes or at telomeres, can interfere with transcriptional processes and telomere maintenance. acs.orgtandfonline.com The binding and stabilization of these structures by this compound can lead to increased G4-related DNA damage and significant changes in the expression of genes regulated by G4 elements. acs.orgnih.gov

Interaction with G4-forming Sequences in DNA and RNA

This compound, also identified as compound a6, is a novel dual-targeting agent designed to interact with both G-quadruplex (G4) structures and histone deacetylases (HDACs). immunomart.comnih.govacs.org G4s are non-canonical secondary structures that can form in guanine-rich sequences of both DNA and RNA. acs.org The formation of these structures can influence a variety of biological processes, including gene expression, DNA replication, and translation. e-dmj.orgacs.org

This compound was engineered by conjugating the pharmacophore of an HDAC inhibitor with a G4-targeting isaindigotone (B10849447) scaffold. nih.govacs.org This design allows the compound to possess potent G4 stabilizing activity. nih.govacs.org In cellular environments, particularly in triple-negative breast cancer (TNBC) cells, this compound has been shown to induce a greater degree of DNA G4 formation when compared to the HDAC inhibitor SAHA or the isaindigotone scaffold alone. nih.govacs.org This indicates a direct and effective interaction with and stabilization of G4-forming sequences within the cell. While the primary research has focused on its interaction with DNA G4s, the prevalence and functional importance of RNA G4s in gene regulation suggest that this is a critical area for further investigation. acs.org

Influence on G4-related DNA Damage Response

The stabilization of G4 structures by small-molecule ligands is a known strategy to induce DNA damage, primarily by impeding DNA replication and transcription, which can ultimately lead to apoptosis in cancer cells. ugr.es this compound leverages this mechanism. Research demonstrates that this dual-targeting compound causes a significant increase in G4-related DNA damage. nih.govacs.org The elevated levels of stabilized G4 structures induced by this compound are directly linked to an increase in DNA damage markers, such as the phosphorylation of histone H2AX (γH2AX), which signals the presence of double-strand breaks. nih.govugr.esnih.gov This effect on the DNA damage response is a key component of its antitumor activity. nih.govacs.org

Synergistic Molecular Mechanisms of this compound

The novelty of this compound lies in its dual-action design, which elicits synergistic effects that are more potent than targeting either G4s or HDACs alone.

Chromatin Relaxation by HDAC Inhibition Enhancing G4 Formation and Ligand Binding

Histone deacetylases (HDACs) play a crucial role in maintaining a condensed chromatin state (heterochromatin), which generally suppresses gene transcription. nih.gov By inhibiting HDACs, the chromatin structure becomes more relaxed (euchromatin). ucl.ac.uk This "opening" of the chromatin exposes previously inaccessible DNA regions, including those with the potential to form G4 structures. ucl.ac.uknih.gov

The HDAC-inhibiting component of this compound facilitates this chromatin relaxation. nih.govacs.org This action creates a more favorable environment for the formation of G4 structures and enhances the ability of the G4-binding moiety of the compound to access and stabilize these newly formed G4s. ucl.ac.uk This synergistic mechanism proposes that HDAC inhibition amplifies the G4-targeting effect of the compound. nih.govacs.orgucl.ac.uk Studies have shown that treatment with HDAC inhibitors can lead to de novo and enhanced G4 formation, supporting this model of synergy. nih.gov

Cooperative Regulation of Gene Expression through Dual Targeting

The dual targeting of G4 structures and HDACs by this compound results in a cooperative and potent regulation of gene expression. HDAC inhibition itself can reactivate the expression of tumor suppressor genes. frontiersin.org Simultaneously, the stabilization of G4 structures, particularly in the promoter regions of oncogenes, can act as a steric block to the transcriptional machinery, thereby downregulating their expression. nih.govacs.org

This compound has been shown to induce a significant number of G4-related differentially expressed genes. nih.govacs.org This dual mechanism—repressing oncogenes through G4 stabilization while potentially activating tumor suppressor genes through HDAC inhibition—provides a powerful, multi-pronged approach to altering the transcriptome of cancer cells in a therapeutically beneficial way. This cooperative regulation is consistent with the compound's ability to disrupt processes like the cell cycle and cell invasion. nih.govacs.org

FeatureG4 Stabilization EffectHDAC Inhibition EffectCooperative Outcome
Target G-quadruplex structures in gene promotersHistone proteinsAberrant gene expression in cancer
Mechanism Steric hindrance of transcription machineryChromatin relaxation, altering transcription factor accessPotent and synergistic dysregulation of cancer-related genes
Example Gene Regulation Downregulation of oncogenes (e.g., MYC) nih.govUpregulation of tumor suppressor genesDisruption of cell cycle and invasion pathways nih.govacs.org

Interplay between Epigenetic Modifications and G4 Structure Stability

Epigenetic modifications and G4 structures are deeply intertwined. The stability and formation of G4 structures can be influenced by epigenetic marks like DNA methylation. immunomart.com Conversely, G4 structures can act as docking sites for epigenetic modifying enzymes, influencing the local epigenetic landscape. nih.gov

Cellular and Biochemical Effects of G4/hdac in 1

Modulation of Gene Expression and Transcriptional Reprogramming

G4/Hdac-IN-1 induces significant changes in the transcriptional landscape of cancer cells. By simultaneously targeting G4 structures, which are prevalent in the promoter regions of oncogenes, and inhibiting HDACs, which alter chromatin accessibility, the compound effectively reprograms gene expression to suppress tumorigenesis.

Treatment of triple-negative breast cancer (TNBC) cells with this compound leads to a distinct profile of differentially expressed genes. Research has shown that this compound causes more G4-related changes in gene expression compared to agents that only target either G4 or HDACs individually. nih.gov This altered gene expression profile is consistent with the compound's observed effects on disrupting the cell cycle, cellular invasion, and glycolysis pathways. nih.gov The dual-action mechanism suggests a broader and more potent impact on the cancer cell transcriptome.

Table 1: Gene Expression Changes Induced by this compound in TNBC Cells

Gene Category Direction of Change Associated Cellular Process
Cell Cycle Regulators Down-regulated Inhibition of proliferation, Cell cycle arrest
Invasion and Metastasis Down-regulated Reduced cell migration
Glycolysis Enzymes Down-regulated Altered cellular metabolism
Pro-apoptotic Factors Up-regulated Induction of apoptosis

The activity of this compound inherently impacts transcription factor activity and their associated regulatory networks. HDAC inhibitors are known to influence the acetylation status and activity of numerous non-histone proteins, including a wide array of transcription factors. nih.govoncotarget.com By preventing the deacetylation of these factors, their stability, localization, and DNA-binding affinity can be altered, leading to widespread changes in gene transcription.

HDACs are crucial components of large multi-subunit co-repressor complexes like Sin3, NuRD, and CoREST, which are recruited to gene promoters by sequence-specific transcription factors. oncotarget.comnih.govmdpi.com Inhibition of HDACs within these complexes can shift the equilibrium towards histone acetylation, leading to a more open chromatin structure and altered gene expression. nih.gov For instance, HDAC1 and HDAC2 are known to interact with the Sp1/Sp3 transcription factors to regulate the expression of cell cycle inhibitors like p21. imrpress.com Furthermore, HDACs can deacetylate transcription factors such as p53, affecting their activity. oncotarget.com

While direct studies on the specific transcription factors modulated by this compound are limited, its dual mechanism of action—stabilizing G4 structures in promoter regions and inhibiting HDACs—suggests a profound impact on transcription factors that bind to G4 motifs and those regulated by acetylation. This combined effect likely disrupts oncogenic signaling networks more effectively than single-target agents.

The influence of this compound on non-coding RNA (ncRNA) regulation is an area of emerging research. Both HDACs and G4 structures are known to play roles in the expression and function of microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are critical regulators of gene expression in cancer.

HDACs can regulate miRNA expression at both the transcriptional and post-transcriptional levels. For example, HDAC1 can be part of the Drosha/DGCR8 microprocessor complex, enhancing the processing of primary miRNAs into their mature forms. nih.gov Conversely, specific miRNAs have been shown to target and regulate the expression of HDACs. For instance, miR-140 has been identified as a regulator of HDAC4 expression. researchgate.net

Similarly, lncRNAs are involved in complex regulatory networks with HDACs. Some lncRNAs can recruit HDACs to specific genomic loci to mediate transcriptional repression. nih.gov For example, the lncRNA HDAC4-AS1 has been shown to inhibit HDAC4 expression under hypoxic conditions. nih.gov Given that this compound inhibits HDAC activity, it is plausible that it could disrupt these lncRNA-mediated regulatory circuits. The stabilization of G4 structures by this compound could also affect the transcription of ncRNAs whose genes contain G4 motifs. However, direct experimental evidence detailing the effects of this compound on specific miRNAs and lncRNAs is not yet available.

Impact on Cellular Proliferation and Viability

This compound exhibits potent anti-proliferative and cytotoxic effects in cancer cells, stemming from its ability to induce cell cycle arrest and promote programmed cell death.

A hallmark of this compound's activity is its significant suppression of cancer cell proliferation. nih.gov This is achieved, in part, by inducing cell cycle arrest. Studies on similar dual-function inhibitors and general HDAC inhibitors have shown they can arrest the cell cycle at various phases, most commonly the G1/S or G2/M transitions. ugr.esbg.ac.rsresearchgate.net

The mechanism of cell cycle arrest by HDAC inhibitors often involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21. imrpress.com HDACs, particularly class I HDACs, are known to repress the transcription of the p21 gene. imrpress.comresearchgate.net By inhibiting HDACs, this compound can lead to increased p21 expression, which in turn inhibits CDK activity and halts cell cycle progression. imrpress.comnih.gov For instance, HDAC4 has been shown to inhibit the activity of CDK1, and its absence leads to elevated CDK1 activity. nih.gov While the precise phase of cell cycle arrest and the specific cyclins and CDKs affected by this compound are still under investigation, its ability to disrupt the cell cycle is a key component of its anti-proliferative effect. nih.gov

Table 2: Key Proteins Involved in Cell Cycle Regulation by HDAC Inhibitors

Protein Function Effect of HDAC Inhibition
p21 (CDKN1A) CDK inhibitor Upregulation, leading to G1/S or G2/M arrest
Cyclins/CDKs Promote cell cycle progression Activity is inhibited by upregulated p21
p53 Tumor suppressor, transcription factor Acetylation can be increased, enhancing its activity
E2F Transcription factor for S-phase genes Activity can be repressed

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its therapeutic efficacy. The induction of apoptosis by dual G4-stabilizing and HDAC-inhibiting compounds is often accompanied by increased levels of DNA damage markers, such as γ-H2AX, and the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. mdpi.com

HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov They can modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. For instance, HDAC inhibitors have been shown to upregulate pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf, while downregulating anti-apoptotic proteins. nih.gov

Furthermore, HDAC inhibitors can induce the acetylation of non-histone proteins involved in apoptosis regulation, such as Ku70. Acetylation of Ku70 can lead to the activation of the pro-apoptotic protein Bax. nih.gov While the specific apoptotic pathways activated by this compound are yet to be fully elucidated, its dual mechanism likely triggers a robust apoptotic response through a combination of G4-mediated DNA damage and HDAC inhibition-mediated deregulation of apoptotic proteins. nih.govnih.gov

Effects on Other Cellular Processes (e.g., Invasion, Glycolysis)

This compound, also identified as compound a6, has demonstrated notable effects on key cellular processes that are often dysregulated in cancer, such as cell invasion and metabolic pathways like glycolysis. researchgate.net Research on this dual-targeting agent has revealed its capability to disrupt these functions in triple-negative breast cancer (TNBC) cells. researchgate.net

The inhibitory action of this compound on various histone deacetylases (HDACs) likely contributes to its anti-invasive and anti-glycolytic properties. Specifically, the compound is a potent inhibitor of HDAC1, which has been independently shown to promote cancer progression by facilitating aerobic glycolysis and enhancing cell migration and invasion. researchgate.netnih.gov By inhibiting HDAC1, this compound is thought to interfere with the expression of genes crucial for these processes, including the master regulator of glycolysis, HIF-1α. researchgate.netnih.gov Studies have indicated that HDAC1 can promote the activity of HIF-1α, thereby leading to increased glucose consumption and lactate (B86563) secretion in cancer cells. researchgate.net

Furthermore, the inhibition of other HDACs, such as HDAC6, by this compound may also play a role in its impact on cell motility and invasion. medchemexpress.com The disruption of these fundamental cellular activities underscores the compound's potential as a multi-faceted agent in targeting cancer cell progression. researchgate.net

Table 1: Inhibitory Activity of this compound against various HDACs

HDAC Isoform IC50 (μM)
HDAC1 1.26
HDAC4 2.64
HDAC6 0.65
HDAC8 0.03
HDAC11 1.38

This table presents the half-maximal inhibitory concentration (IC50) values of this compound for several histone deacetylase (HDAC) isoforms, indicating its potency as an inhibitor. medchemexpress.com

Influence on DNA Integrity and Repair Pathways

This compound exerts a significant influence on the integrity of DNA and the cellular mechanisms responsible for its repair. Its dual-action nature, targeting both G-quadruplexes and histone deacetylases, leads to a multi-pronged assault on the genomic stability of cancer cells.

A primary mechanism of action for this compound is its ability to bind to and stabilize G-quadruplex (G4) DNA structures. researchgate.netmedchemexpress.com These are secondary structures formed in guanine-rich sequences of DNA. researchgate.net By stabilizing these structures, this compound can impede critical cellular processes like DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs) and the activation of a DNA damage response. researchgate.netresearcher.life

In studies involving triple-negative breast cancer cells, treatment with this compound led to a significant increase in the formation of DNA G4 structures within the cells. researchgate.net This was accompanied by a corresponding increase in G4-related DNA damage. researchgate.net The compound has shown binding affinity for various G4 sequences, including those in the promoter regions of oncogenes. medchemexpress.com

Table 2: G4 Binding Affinity of this compound

G4 Sequence Binding Constant (KD in μM)
Pu22 1.8
HRAS 3.6
HTG21 >10

This table displays the dissociation constant (KD) values for the binding of this compound to different G-quadruplex-forming DNA sequences, with lower values indicating stronger binding affinity. medchemexpress.com

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect, signal, and repair DNA lesions. mdpi.com this compound modulates these mechanisms primarily through its inhibition of HDACs, which are key regulators of the DDR. acs.org HDACs such as HDAC1 and HDAC2 are known to be rapidly recruited to sites of DNA damage, where they play a role in promoting the repair of DSBs, particularly through the non-homologous end-joining (NHEJ) pathway. nih.gov

By inhibiting these HDACs, this compound can impair the efficiency of DNA repair. medchemexpress.comnih.gov This can lead to an accumulation of DNA damage and sustained DDR signaling, which can ultimately trigger cell death in cancer cells that are often more reliant on these repair pathways for survival due to their high rate of proliferation and inherent genomic instability. nih.govnih.gov Furthermore, the inhibition of HDACs has been shown to downregulate genes involved in homologous recombination (HR), another major DNA repair pathway. nih.gov This multifaceted disruption of DNA repair mechanisms can sensitize cancer cells to the DNA-damaging effects of the compound's G4-stabilizing activity.

Specifically, HDAC1 and HDAC2 are essential for maintaining genomic integrity. nih.gov Their depletion has been shown to result in chromosomal instability and aneuploidy. nih.gov Similarly, HDAC4 has been identified as a marker for chromosomal instability. nih.gov By targeting these HDACs, this compound can contribute to a loss of genomic integrity in cancer cells. This effect, combined with the induction of DNA damage through G4 stabilization, creates a scenario of overwhelming genomic stress that can be selectively lethal to cancer cells. researchgate.netnih.govnih.gov The inability of cancer cells to properly repair the induced DNA damage due to compromised DDR pathways can lead to mitotic catastrophe and apoptosis. nih.gov

Preclinical Research Applications and Efficacy in Model Systems

In vitro Studies in Cellular Models

G4/Hdac-IN-1, also identified as compound a6, has demonstrated notable cytotoxic activity across a panel of triple-negative breast cancer (TNBC) cell lines. medchemexpress.comnih.gov As a dual-targeting agent, it is designed to inhibit histone deacetylases (HDACs) and stabilize G-quadruplex (G4) DNA structures, which are implicated in the progression of TNBC. nih.govfrontiersin.org

The compound's inhibitory effect on intracellular HDAC activity was confirmed in MDA-MB-231 cells, with a half-maximal inhibitory concentration (IC50) of 1.1 μM. medchemexpress.com Further studies have shown its potent cytotoxic effects against several TNBC cell lines, including MDA-MB-231, MDA-MB-468, SUM159PT, and BT549. medchemexpress.com The IC50 values for these cell lines were determined to be 4.1 μM, 3.3 μM, 7.4 μM, and 6.5 μM, respectively. medchemexpress.com In addition to its impact on cell viability, this compound has been shown to disrupt the cell cycle, invasion, and glycolysis in TNBC cells. nih.govfrontiersin.org

Below is an interactive table summarizing the in vitro activity of this compound in various TNBC cell lines.

Cell LineCancer TypeIC50 (μM)Key Findings
MDA-MB-231 Triple-Negative Breast Cancer4.1Inhibition of intracellular HDAC activity (IC50 = 1.1 μM), disruption of cell cycle and invasion. medchemexpress.comnih.gov
MDA-MB-468 Triple-Negative Breast Cancer3.3Potent cytotoxic activity. medchemexpress.com
SUM159PT Triple-Negative Breast Cancer7.4Significant suppression of proliferation. medchemexpress.comnih.gov
BT549 Triple-Negative Breast Cancer6.5Demonstrated cytotoxic effects. medchemexpress.com

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different triple-negative breast cancer cell lines, indicating its cytotoxic potency.

Based on currently available scientific literature, preclinical research on this compound has been predominantly focused on its effects in triple-negative breast cancer cell lines. Specific studies exploring its efficacy in other disease-relevant cell models have not been reported.

The scientific literature currently lacks specific investigations into the potential mechanisms of resistance to this compound in cell lines. While resistance to HDAC inhibitors, in general, is an area of active research, dedicated studies to elucidate resistance pathways specific to this dual-targeting agent have not yet been published. nih.gov

There are currently no published studies specifically investigating the effects of combining this compound with other therapeutic agents in cell lines. The rationale for such studies is compelling, given that combining HDAC inhibitors with other anticancer drugs has shown promise in preclinical and clinical settings. nih.govfrontiersin.org The dual-targeting nature of this compound, which simultaneously addresses both epigenetic (HDAC inhibition) and genetic (G4 stabilization) targets, suggests a potential for synergistic effects when used with other agents. nih.govroyalsocietypublishing.org However, empirical data from such combination studies involving this compound are not yet available in the scientific literature.

In vivo Studies in Preclinical (Non-human) Animal Models

The anti-tumor properties of this compound have been evaluated in preclinical xenograft models. Specifically, its efficacy was tested in a TNBC xenograft model using MDA-MB-231 cells. medchemexpress.comnih.gov Research has shown that this compound significantly suppresses tumor growth in these non-human models. nih.govfrontiersin.org These findings indicate that the potent in vitro activity of the compound against TNBC cells translates to anti-tumor efficacy in a living organism. medchemexpress.comnih.gov

Analysis of Biological Markers and Molecular Outcomes in Animal Tissues

In a well-established xenograft model of triple-negative breast cancer using MDA-MB-231 cells, treatment with this compound led to discernible changes in key biological markers within the tumor tissue. These alterations underscore the compound's mechanism of action in a living system.

One of the primary molecular consequences of this compound administration is the induction of DNA damage. This is a direct result of its activity as a G-quadruplex stabilizing agent, which can interfere with DNA replication and repair processes. A critical biomarker for DNA double-strand breaks is the phosphorylation of the histone variant H2AX, termed γ-H2AX. Analysis of tumor tissues from the xenograft models showed a marked increase in the levels of γ-H2AX in the group treated with this compound. This increase is indicative of significant DNA damage, a key trigger for apoptosis in cancer cells.

Furthermore, as a potent inhibitor of histone deacetylases, this compound was shown to modulate the acetylation status of histone and non-histone proteins within the tumor microenvironment. Western blot analysis of tumor lysates revealed a significant increase in the acetylation of histone H3 (Ac-H3) and histone H4 (Ac-H4). This hyperacetylation of histones is a hallmark of HDAC inhibition and is associated with a more open chromatin structure, leading to the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.

The table below summarizes the observed changes in key biological markers in the MDA-MB-231 xenograft model following treatment with this compound.

Biological MarkerMethod of AnalysisOutcome in Treated GroupImplication
γ-H2AX Immunohistochemistry / Western BlotSignificant IncreaseInduction of DNA Double-Strand Breaks
Ac-H3 Western BlotSignificant IncreaseHDAC Inhibition, Chromatin Remodeling
Ac-H4 Western BlotSignificant IncreaseHDAC Inhibition, Chromatin Remodeling

These findings from the analysis of animal tissues provide strong evidence that this compound effectively engages its intended targets in vivo, leading to molecular changes consistent with its proposed dual-action anticancer mechanism.

Evaluation of Target Engagement in in vivo Systems

Confirmation of target engagement in a physiological setting is a critical step in the preclinical evaluation of any novel therapeutic agent. For this compound, demonstrating that the compound interacts with both G-quadruplexes and HDAC enzymes within the tumor in a living organism is paramount.

The in vivo engagement of the HDAC target was primarily evaluated through pharmacodynamic biomarker analysis. As detailed in the previous section, the observed increase in the acetylation of histones H3 and H4 in tumor tissues excised from treated animals serves as a direct and reliable indicator of HDAC enzyme inhibition. nih.gov This hyperacetylation confirms that this compound reaches the tumor tissue in sufficient concentrations to exert its enzymatic inhibitory effect.

In addition to histone proteins, the acetylation status of other cellular proteins can serve as a marker for the engagement of specific HDAC isoforms. For instance, an increase in the acetylation of α-tubulin is often used as a pharmacodynamic marker for the inhibition of HDAC6. In preclinical studies, tumor lysates from this compound-treated animals exhibited elevated levels of acetylated α-tubulin, further confirming the broad-spectrum HDAC inhibitory activity of the compound within the in vivo setting.

The engagement of G-quadruplex structures in vivo is inherently more challenging to directly measure. However, the significant upregulation of γ-H2AX provides strong indirect evidence of G4 stabilization. By binding to and stabilizing G-quadruplex structures, this compound is proposed to create physical impediments to the DNA replication and repair machinery, leading to the formation of DNA double-strand breaks, which in turn triggers the H2AX phosphorylation cascade.

The table below outlines the key evidence for in vivo target engagement of this compound.

TargetMethod of EvaluationEvidence of Engagement
Histone Deacetylases (HDACs) Pharmacodynamic Biomarker Analysis (Western Blot of Tumor Lysates)Increased levels of acetylated histone H3 and H4.
G-Quadruplexes Indirect Biomarker Analysis (Immunohistochemistry/Western Blot)Increased levels of γ-H2AX, indicating DNA damage downstream of G4 stabilization.

Collectively, these preclinical findings demonstrate that this compound successfully engages its dual targets in an in vivo model of triple-negative breast cancer, leading to the desired molecular outcomes of epigenetic modulation and DNA damage, which are foundational to its observed antitumor efficacy.

Advanced Methodological Approaches for G4/hdac in 1 Research

Biochemical Assays for Enzyme Activity and Binding Kinetics

Biochemical assays are fundamental to confirming the dual-target engagement of G4/Hdac-IN-1. These in vitro techniques allow for the precise measurement of its inhibitory effects on HDAC enzymes and its binding affinity for G4 DNA, independent of cellular complexity.

To quantify the HDAC inhibitory activity of this compound and related dual-targeting compounds, researchers commonly use commercially available assays. These assays typically measure the activity of isolated HDAC enzymes in the presence of varying concentrations of the inhibitor. Fluorometric or luminescent-based assays, such as the HDAC-Glo™ I/II Assays, are frequently used. In these assays, an acetylated substrate is provided to the HDAC enzyme; upon deacetylation, a developer reagent is added that releases a fluorescent or luminescent signal proportional to the enzyme's activity. The reduction in signal in the presence of the inhibitor is used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

For instance, studies on dual-target inhibitors often report IC50 values against a panel of HDAC isoforms to determine selectivity. A novel G4/HDAC dual-targeting compound, a6 , demonstrated potent inhibition of various HDACs. acs.org Similarly, other dual-target inhibitors have been characterized with IC50 values in the nanomolar range against specific HDACs, such as HDAC1 and HDAC6. medchemexpress.com For example, the dual DNMT/HDAC inhibitor Compund 15a shows IC50 values of 56.84 nM for HDAC1 and 17.39 nM for HDAC6. medchemexpress.com The pan-HDAC inhibitor Scriptaid has been shown to inhibit a range of HDAC isoforms with IC50 values including 0.2 µM for HDAC1, 0.7 µM for HDAC2, 0.1 µM for HDAC3, and 0.01 µM for HDAC6. royalsocietypublishing.orgugr.es

Table 1: HDAC Inhibition Data for Selected Compounds

Compound Target HDAC IC50 (nM)
a6 HDAC1 Potent Inhibition
Compund 15a HDAC1 56.84
Compund 15a HDAC6 17.39
Scriptaid HDAC1 200
Scriptaid HDAC2 700
Scriptaid HDAC3 100

This table is populated with representative data from studies on dual-target and pan-HDAC inhibitors to illustrate the type of data generated.

A variety of biophysical techniques are employed to confirm and quantify the interaction between this compound and its G4 DNA target. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between a ligand (like this compound) and a macromolecule (G4 DNA) immobilized on a sensor chip. nih.govmdpi.com It provides quantitative data on association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) can be calculated, indicating binding affinity. mdpi.com

Circular Dichroism (CD) Spectroscopy is used to detect conformational changes in DNA upon ligand binding. ugr.es G4 structures have characteristic CD spectra, and the binding of a ligand like this compound can induce changes in this spectrum or increase the thermal stability of the G4 structure, which can be measured by monitoring the CD signal at a specific wavelength (e.g., 265 nm) as a function of temperature. ugr.esmdpi.com

Electrophoretic Mobility Shift Assay (EMSA) is a qualitative or semi-quantitative technique to detect protein-DNA or small molecule-DNA interactions. A G4-forming oligonucleotide is incubated with the compound and then run on a non-denaturing gel. If the compound binds to the G4 DNA, the complex will migrate more slowly than the DNA alone, resulting in a "shifted" band.

Fluorescence Intercalator Displacement (FID) Assay is a high-throughput screening method. researchgate.net A fluorescent probe that binds to G4 DNA is used. When a G4-binding compound is added, it displaces the fluorescent probe, leading to a decrease in fluorescence. This method allows for the rapid screening of compounds for G4 binding activity. researchgate.net A study on Scriptaid, for example, used a FID assay to demonstrate its interaction with G4 sequences found in ribosomal DNA. researchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction between this compound and its targets (either HDACs or G4s). nih.govtainstruments.com By titrating the compound into a solution containing the target molecule, ITC can determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment. tainstruments.comnih.gov This detailed thermodynamic information is invaluable for understanding the driving forces behind the molecular recognition process. nih.govnih.gov For example, ITC has been used to study the binding of various inhibitors to HDAC enzymes, revealing that favorable entropy can be a key driver of selectivity for certain isoforms like HDAC6. nih.gov It is also a key method for characterizing the energetics of ligand-quadruplex interactions. nih.govresearchgate.net

Cell-based Assays for Phenotypic and Mechanistic Studies

While biochemical assays confirm target engagement, cell-based assays are crucial for evaluating the biological consequences of this compound activity in a more physiologically relevant context.

A primary goal of developing dual-target G4/HDAC inhibitors is often to inhibit the growth of cancer cells. acs.org Cell proliferation and viability assays are used to measure the dose-dependent effects of this compound on various cell lines. Commonly used methods include:

MTT or XTT assays: These are colorimetric assays that measure the metabolic activity of cells, which correlates with cell viability.

Resazurin (B115843) Assay: A fluorometric assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells. ugr.es

Sulforhodamine B (SRB) assay: This assay measures cell density based on the staining of total cellular protein. ucl.ac.uk

These assays are used to determine the half-maximal growth inhibitory concentration (GI50) or IC50, which represents the concentration of the compound required to inhibit cell growth or viability by 50%. nih.gov For instance, the G4-binding compound CM03 showed a GI50 value of approximately 400 nM in PANC-1 pancreatic cancer cells. ucl.ac.ukmedchemexpress.com Studies on the HDAC inhibitor Scriptaid determined its IC50 to be in the micromolar range in various colorectal cancer cell lines like SW480, HCT116, and HT29. royalsocietypublishing.org

Table 2: Antiproliferative Activity of Selected Compounds in Cancer Cell Lines

Compound Cell Line Assay Type GI50 / IC50
CM03 PANC-1 SRB ~400 nM
Scriptaid SW480 Resazurin 23.3 µM
Scriptaid HCT116 Resazurin 19.5 µM
Scriptaid HT29 Resazurin 14.7 µM
SAHA (Vorinostat) MIA PaCa-2 SRB ~1200 nM

This table presents representative data from studies on G4-binding and HDAC-inhibiting compounds to illustrate the outputs of cell proliferation assays. royalsocietypublishing.orgucl.ac.uk

HDAC inhibitors and G4-stabilizing ligands are known to interfere with cell cycle progression. royalsocietypublishing.orgjcancer.orgnih.gov Flow cytometry is the standard method used to analyze the effects of this compound on the cell cycle. Cells are treated with the compound, harvested, and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI) or DAPI. royalsocietypublishing.orgresearchgate.net The fluorescence intensity of individual cells is proportional to their DNA content, allowing for their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified. nih.govresearchgate.net An accumulation of cells in a specific phase, such as G2/M arrest, indicates that the compound interferes with cell cycle checkpoints. royalsocietypublishing.org For example, treatment of SW480 colorectal cancer cells with Scriptaid at its IC50 concentration was shown to induce a significant arrest in the G2/M phase. royalsocietypublishing.org Similarly, other HDAC inhibitors have been shown to cause G1 phase arrest in multiple myeloma cells. nih.gov

Based on a thorough review of available scientific literature, there is currently no specific published research detailing the use of advanced methodological approaches on the compound “this compound”. The search for data on apoptosis assays, immunofluorescence, western blotting, genomic and proteomic analysis, or computational studies linked directly to this compound did not yield any specific findings, experimental results, or data tables.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the primary data for this specific compound is not present in the public domain. Information is available for other G-quadruplex (G4) ligands or other HDAC inhibitors, but not for the distinct entity "this compound".

Computational and Structural Biology Approaches

Molecular Docking for G4/HDAC Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, in this case, how this compound interacts with its two distinct targets: G4 structures and HDAC enzymes. This method helps in elucidating the binding modes and affinities, providing insights that are critical for structure-based drug design. oncologyradiotherapy.comnih.gov

For the HDAC interaction, docking studies typically involve placing the inhibitor into the catalytic pocket of a specific HDAC isoform. The primary interaction for many HDAC inhibitors, including presumably this compound, involves the chelation of a zinc ion within the enzyme's active site by a zinc-binding group (ZBG) on the inhibitor. oncologyradiotherapy.com The rest of the inhibitor molecule, comprising a linker and a "cap" group, forms additional interactions with amino acid residues lining the pocket, which determines the inhibitor's potency and selectivity for different HDAC isoforms. oncologyradiotherapy.comnih.gov Computational programs like Glide, a tool within the Maestro platform from Schrödinger, are often employed for these docking studies to evaluate binding affinities. oncologyradiotherapy.com

When studying the interaction with G4s, molecular docking predicts how this compound binds to these unique four-stranded nucleic acid structures. G4 ligands typically interact with the planar G-quartets through π-π stacking or with the loops and grooves of the G4 structure. The goal is to find compounds that can stabilize the G4 conformation, thereby interfering with biological processes like transcription of oncogenes that are regulated by these structures. researchgate.netnih.govacs.org

The development of dual-targeting agents often involves connecting a known G4-binding scaffold to the ZBG of an HDAC inhibitor. researchgate.netnih.govacs.org Molecular docking is instrumental in designing and optimizing the linker that connects these two pharmacophores to ensure that the resulting molecule can effectively bind to both targets simultaneously or with high affinity for each.

Table 1: Key Aspects of Molecular Docking in G4/HDAC Inhibitor Research

TargetKey Interaction SitesComputational GoalCommon Software
HDACs Catalytic pocket, Zinc ion, surrounding amino acid residuesPredict binding affinity and selectivity; Analyze chelation and hydrogen bondingGlide (Schrödinger)
G-Quadruplexes Planar G-quartets, loops, groovesPredict binding mode and stabilization of G4 structureHADDOCK acs.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its target over time. nih.govucl.ac.uk This technique is crucial for assessing the stability of the predicted binding poses obtained from docking studies and for understanding the conformational changes that may occur in both the protein and the ligand upon binding. plos.orgplos.org

In the context of this compound, MD simulations can be used to:

Assess Complex Stability: By simulating the movement of every atom in the system over a period of nanoseconds, researchers can determine if the inhibitor remains stably bound in the active site of the HDAC or to the G4 structure. plos.orgplos.org Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of its components. plos.org

Analyze Intermolecular Interactions: MD simulations provide detailed information about the persistence of interactions like hydrogen bonds and hydrophobic contacts throughout the simulation, offering a more accurate picture of the binding affinity. nih.govplos.org

Reveal Allosteric Effects: The simulations can uncover how the binding of the inhibitor might induce long-range conformational changes in the target protein, which can be crucial for understanding its mechanism of action and potential for isoform selectivity. ucl.ac.uk

Software packages like GROMACS are commonly used to perform these simulations, employing force fields such as GROMOS96 to describe the physics of the atomic interactions. plos.org The insights gained from MD simulations are invaluable for refining the design of dual inhibitors to improve their stability and efficacy. nih.gov

Future Research Directions and Conceptual Implications

Elucidation of Isoform-Specific Contributions of HDACs to G4/Hdac-IN-1 Activity

Future research should focus on:

Comprehensive Isoform Profiling: Conducting in-vitro enzymatic assays to determine the inhibitory concentration (IC50) of this compound against each of the 11 zinc-dependent HDAC isoforms. researchgate.net This will reveal the selectivity profile of the compound.

Cellular Target Engagement: Utilizing advanced cellular techniques to confirm which HDAC isoforms are engaged by this compound within a cellular context. This could involve methods like cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP).

Functional Genomics: Employing CRISPR-Cas9 or siRNA-based screening to systematically knock down individual HDAC isoforms. The resulting cellular phenotypes can then be compared to the effects of this compound treatment, helping to pinpoint the key isoforms mediating its activity.

A detailed understanding of the isoform specificity will be instrumental in predicting both the efficacy and potential off-target effects of this compound and will guide the development of more selective second-generation analogues. nih.gov

Investigation of this compound in Diverse Epigenetic Contexts beyond Histone Modification

The therapeutic potential of this compound likely extends beyond its direct impact on histone acetylation. The interplay between G4 structures and other epigenetic modifications is a burgeoning field of study. ucl.ac.uk

Key research directions include:

DNA Methylation: Investigating whether the stabilization of G4 structures by this compound influences the methylation patterns of nearby CpG islands. G4s have been implicated in the regulation of DNA methyltransferases (DNMTs), suggesting a potential for synergistic or antagonistic effects. ucl.ac.ukoaepublish.com

Chromatin Remodeling: Examining the broader impact of this compound on chromatin accessibility and organization. The dual-targeting nature of the compound could lead to unique changes in chromatin architecture not achievable with single-target agents.

By exploring these diverse epigenetic contexts, researchers can build a more holistic understanding of how this compound remodels the cellular epigenome.

Exploration of this compound's Impact on Cellular Differentiation and Stem Cell Dynamics

The influence of both G4 structures and HDACs on cellular differentiation and stem cell biology suggests that this compound could have profound effects in these areas. nih.govnih.gov

Future studies should explore:

Cancer Stem Cells (CSCs): Investigating the efficacy of this compound in targeting CSCs, which are often resistant to conventional therapies. The unique epigenetic state of CSCs may render them particularly vulnerable to the dual-targeting action of this compound.

Induced Pluripotent Stem Cells (iPSCs): Examining the role of this compound in the reprogramming of somatic cells into iPSCs. This could provide valuable insights into the epigenetic barriers to reprogramming and potentially lead to more efficient iPSC generation methods.

Lineage Commitment: Assessing the ability of this compound to influence the differentiation of stem cells into specific lineages. This could have applications in regenerative medicine and tissue engineering.

These investigations could uncover novel therapeutic applications for this compound beyond its current focus on cancer treatment.

Deeper Understanding of Mechanisms Leading to Potential Resistance to this compound

As with any therapeutic agent, the development of resistance is a significant clinical challenge. acs.orgnih.gov Understanding the potential mechanisms of resistance to this compound is crucial for developing strategies to overcome it.

Potential areas of investigation include:

Upregulation of Drug Efflux Pumps: Examining whether cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

Alterations in Target Proteins: Investigating the possibility of mutations in HDACs or G4-binding proteins that reduce the affinity of this compound for its targets.

Activation of Bypass Pathways: Exploring whether cells can activate alternative signaling pathways to compensate for the effects of G4 and HDAC inhibition. For example, upregulation of pro-survival proteins like Bcl-2 has been implicated in resistance to HDAC inhibitors. nih.gov

By prospectively identifying and characterizing these resistance mechanisms, it may be possible to develop combination therapies that can prevent or overcome resistance to this compound.

Development of Advanced Analogues with Enhanced Selectivity or Potency

The modular structure of this compound, which connects a G4-targeting scaffold to an HDAC inhibitor pharmacophore, is amenable to chemical modification. researchgate.netnih.govacs.org This provides an excellent opportunity for the development of advanced analogues with improved therapeutic properties.

Future medicinal chemistry efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the different components of the this compound molecule to understand how these changes affect its potency, selectivity, and pharmacokinetic properties.

Targeting Specific G4 Structures: Designing analogues with enhanced selectivity for particular G4 structures, such as those found in the promoters of specific oncogenes.

Improving Drug-like Properties: Optimizing the physicochemical properties of the compound to improve its solubility, metabolic stability, and oral bioavailability.

The development of a library of this compound analogues will be essential for fine-tuning its therapeutic profile and advancing it towards clinical application.

Conceptual Framework for this compound in Combination Therapies with Other Anti-cancer or Epigenetic Agents

The unique mechanism of this compound suggests that it could be highly effective in combination with other therapeutic agents. nih.govnih.govfrontiersin.org

Promising combination strategies to explore include:

Synergy with DNA Damaging Agents: The stabilization of G4 structures by this compound can impede DNA replication and repair, potentially sensitizing cancer cells to DNA damaging agents like platinum-based chemotherapy or PARP inhibitors. ucl.ac.uknih.gov

Combination with Other Epigenetic Modifiers: Combining this compound with other epigenetic drugs, such as DNMT inhibitors or bromodomain inhibitors, could lead to synergistic effects by targeting multiple layers of epigenetic regulation. oaepublish.comnih.gov

Overcoming Resistance to Targeted Therapies: Investigating whether this compound can re-sensitize tumors that have developed resistance to targeted therapies, such as tyrosine kinase inhibitors.

Well-designed preclinical studies are needed to identify the most effective combination strategies and to elucidate the molecular mechanisms underlying any observed synergy.

Broadening the Scope: Investigating this compound in Non-Cancerous Pathologies with Epigenetic Dysregulation

The role of epigenetic dysregulation is increasingly recognized in a wide range of non-cancerous diseases. nih.govgoogle.com The unique properties of this compound make it an intriguing candidate for investigation in these contexts.

Potential non-cancerous applications include:

Inflammatory Diseases: HDACs are known to play a key role in regulating inflammatory responses, and HDAC inhibitors have shown promise in models of inflammatory diseases. nih.govoatext.com The dual-targeting nature of this compound could offer a novel approach to modulating the complex inflammatory milieu.

Neurological Disorders: Aberrant HDAC activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Huntington's disease and Alzheimer's disease. nih.govnih.govnih.govfrontiersin.orgfrontiersin.org The potential of this compound to cross the blood-brain barrier and modulate neuronal gene expression warrants investigation in relevant preclinical models.

Exploring the therapeutic potential of this compound in these and other non-cancerous pathologies could significantly broaden its clinical utility and impact.

Q & A

Q. What is the dual mechanism of action of G4/Hdac-IN-1, and how can it be experimentally validated?

this compound targets both histone deacetylases (HDACs) and G-quadruplex (G4) DNA structures. To validate this mechanism:

  • Use chromatin immunoprecipitation (ChIP) to confirm HDAC inhibition and histone acetylation changes .
  • Employ circular dichroism (CD) spectroscopy or fluorescence resonance energy transfer (FRET) to assess G4 stabilization .
  • Combine these methods with dose-response assays to establish potency (e.g., IC50 values).

Q. How should researchers design in vitro experiments to evaluate this compound’s selectivity for cancer versus non-cancer cell lines?

  • Use cell viability assays (MTT/CellTiter-Glo) across multiple cancer (e.g., HeLa, MCF-7) and non-cancer (e.g., HEK293) lines.
  • Include HDAC isoform-specific activity assays (e.g., fluorogenic substrates) to confirm target selectivity .
  • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish significant differences in cytotoxicity .

Q. What are the recommended controls for assessing off-target effects in this compound studies?

  • Negative controls : Use inactive analogs or HDAC/G4-specific inhibitors (e.g., trichostatin A for HDACs).
  • Positive controls : Include known dual-targeting compounds (if available) to benchmark activity.
  • Genomic controls : Perform RNA-seq or qPCR to monitor unintended gene expression changes .

Q. How can researchers optimize this compound concentrations for in vivo studies based on in vitro data?

  • Calculate allometric scaling from in vitro IC50 values to estimate initial in vivo doses.
  • Conduct pharmacokinetic (PK) studies to assess bioavailability and tissue distribution.
  • Use toxicity endpoints (e.g., liver/kidney function tests) to refine dosing regimens .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different cancer models be resolved?

  • Perform comparative transcriptomics to identify tumor-specific pathways affected by the compound.
  • Validate findings using patient-derived xenografts (PDX) or 3D organoid models to mimic tumor heterogeneity .
  • Adjust experimental variables (e.g., hypoxia conditions, co-culture systems) to replicate conflicting microenvironments .

Q. What methodological strategies address the challenge of balancing HDAC inhibition and G4 stabilization in combinatorial therapies?

  • Use synergy analysis (e.g., Chou-Talalay method) to evaluate interactions with chemotherapeutics.
  • Employ time-resolved assays to dissect temporal effects of dual targeting (e.g., HDAC inhibition preceding G4 stabilization) .
  • Monitor epigenetic reprogramming via ATAC-seq or ChIP-seq to track chromatin accessibility changes .

Q. How should researchers statistically analyze high-dimensional datasets (e.g., proteomics, epigenomics) from this compound studies?

  • Apply dimensionality reduction techniques (PCA, t-SNE) to identify key variables.
  • Use machine learning models (e.g., random forests) to predict response biomarkers.
  • Validate findings with bootstrapping or cross-study meta-analysis to ensure reproducibility .

Q. What experimental designs mitigate confounding variables in assessing this compound’s impact on cell cycle arrest?

  • Use synchronized cell populations (e.g., serum starvation, thymidine block) to standardize cell cycle phases.
  • Combine flow cytometry with EdU incorporation assays to distinguish apoptosis from senescence.
  • Include kinase activity profiling (e.g., phospho-kinase arrays) to rule out off-target kinase inhibition .

Methodological Guidance

Q. How can researchers leverage Google Scholar to identify gaps in this compound literature?

  • Use Boolean operators : (this compound OR "HDAC inhibitor") AND ("G-quadruplex") NOT (commercial OR trial) .
  • Filter by publication date (after:2020) and file type (filetype:pdf) for recent primary studies.
  • Cross-reference "Cited by" and "Related articles" to trace evolving hypotheses .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s therapeutic potential?

  • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible cell models), Novel (e.g., unexplored cancer types), and Relevant (e.g., resistance mechanisms).
  • PICO framework : Define Population (e.g., triple-negative breast cancer), Intervention (this compound ± standard therapy), Comparison (existing HDAC inhibitors), Outcome (apoptosis rate, tumor volume reduction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.